2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate
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Overview
Description
2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and reactivity make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate typically involves multiple steps, starting with the acetylation of aniline derivatives to introduce the acetylamino group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like chlorinating agents (e.g., thionyl chloride, SOCl2) and sulfonating agents (e.g., sulfur trioxide, SO3) are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.
Scientific Research Applications
2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Acetylaminofluorene: A compound with a similar acetylamino group but a different aromatic structure.
2-(Acetylamino)hexanoic acid: A compound with an acetylamino group attached to a hexanoic acid moiety.
Uniqueness: 2-(Acetylamino)phenyl 4,5-dichloro-2-methylbenzenesulfonate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity set it apart from other similar compounds.
Properties
IUPAC Name |
(2-acetamidophenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-9-7-11(16)12(17)8-15(9)23(20,21)22-14-6-4-3-5-13(14)18-10(2)19/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOCBGOAIDFYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2NC(=O)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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